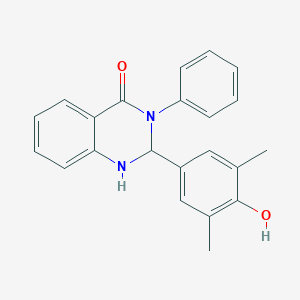![molecular formula C14H14N4O2S B300181 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)
6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one, also known as DIPO, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DIPO is a pyrimidinone derivative that contains a sulfanyl group and an indole moiety. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. For example, 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has been shown to inhibit protein kinase CK2 by binding to its ATP-binding site. This inhibition leads to the disruption of cell signaling pathways that are involved in cell proliferation and survival. 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has also been shown to inhibit thymidine kinase and dihydrofolate reductase, which are involved in DNA synthesis and repair.
Biochemical and Physiological Effects
6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has been shown to have various biochemical and physiological effects, depending on the target enzyme and cell type. For example, 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has been shown to induce apoptosis in cancer cells by inhibiting protein kinase CK2. 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, by inhibiting dihydrofolate reductase. In addition, 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has been shown to have anti-inflammatory and antioxidant effects in animal models.
Advantages and Limitations for Lab Experiments
6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has several advantages for lab experiments, including its high potency and selectivity for target enzymes, its stability under various conditions, and its ability to penetrate cell membranes. However, 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations. Therefore, careful optimization of experimental conditions is required to achieve optimal results.
Future Directions
6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has several potential future directions for research, including the development of new derivatives with improved potency and selectivity, the evaluation of its efficacy in animal models of cancer and other diseases, the study of its pharmacokinetics and pharmacodynamics, and the synthesis of new materials based on 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one. In addition, the use of 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one as a tool to study enzyme structure and function could lead to the discovery of new drug targets and the development of new therapies for various diseases.
Synthesis Methods
6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has been synthesized using different methods, including the condensation reaction between 2-oxoethylthio-6-amino-4-chloropyrimidine and indole-2-carboxaldehyde. This reaction is carried out in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization. Other methods, such as the use of microwave irradiation or ultrasound, have also been reported for the synthesis of 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one.
Scientific Research Applications
6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has been evaluated for its anticancer activity and its ability to inhibit protein kinase CK2, which is involved in cell proliferation and survival. In biochemistry, 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has been used as a tool to study the structure and function of enzymes, such as thymidine kinase and dihydrofolate reductase. In materials science, 6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
properties
Product Name |
6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one |
|---|---|
Molecular Formula |
C14H14N4O2S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H14N4O2S/c15-11-7-12(19)17-14(16-11)21-8-13(20)18-6-5-9-3-1-2-4-10(9)18/h1-4,7H,5-6,8H2,(H3,15,16,17,19) |
InChI Key |
QQZIPFDBSUFSLA-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=O)C=C(N3)N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=O)C=C(N3)N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=O)C=C(N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-({[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B300103.png)
![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B300104.png)


![[5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B300112.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B300120.png)
![1-[(4-Methylphenyl)sulfonyl]-4-[4-(2-thienyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B300121.png)


![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)